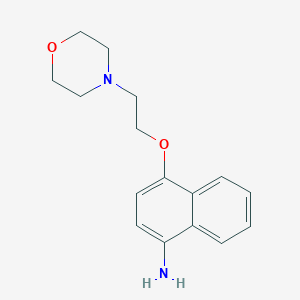

4-(2-Morpholinoethoxy)naphthalen-1-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2-morpholin-4-ylethoxy)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-9-18-7-10-19-11-8-18/h1-6H,7-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROVYGBBVOSFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453155 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317806-90-9 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action and Target Interactions of 4 2 Morpholinoethoxy Naphthalen 1 Amine Derivatives

General Mechanisms of Action of Naphthalene-Morpholine Conjugates

Naphthalene-morpholine conjugates are primarily investigated for their potential as anticancer agents. researchgate.netnih.govnih.gov The planar naphthalene (B1677914) ring system is a well-established pharmacophore that can intercalate with DNA, while the morpholine (B109124) group can influence the molecule's solubility, cell permeability, and interaction with biological targets. dntb.gov.ua The anticancer activity of these conjugates is often attributed to their ability to target various cellular processes involved in cancer progression. researchgate.net The unique structural properties of morpholine-containing drugs contribute to their diverse biological activities, which also include anti-inflammatory, antidiabetic, and antioxidant effects. researchgate.net

Interaction with Specific Molecular Targets and Biological Pathways

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in intracellular signaling pathways that respond to inflammatory cytokines and environmental stress. nih.gov Activation of the p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov While specific studies on the direct modulation of the p38 MAPK pathway by 4-(2-Morpholinoethoxy)naphthalen-1-amine derivatives are not extensively documented in the reviewed literature, the known anti-inflammatory properties of some naphthalene derivatives suggest a potential for interaction with this pathway. researchgate.net

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine deeply implicated in various inflammatory diseases. nih.gov The production of TNF-α is heavily regulated by the p38 MAPK signaling cascade. nih.govnih.gov Consequently, the inhibition of p38 MAPK is a well-established mechanism for reducing TNF-α production. nih.gov Research has shown that specific inhibitors of p38 MAP kinase can markedly suppress the secretion of TNF-α in various cell types. nih.gov Although direct evidence for TNF-α inhibition by this compound derivatives is not specified, compounds that modulate the p38 MAPK pathway are expected to have a corresponding effect on TNF-α levels.

Src family kinases (SFKs) are non-receptor tyrosine kinases that are pivotal in signaling pathways controlling cell growth, proliferation, and invasion. researchgate.net The upregulation of Src kinase is observed in many human cancers, making it a significant therapeutic target. researchgate.net Certain naphthalene-based scaffolds have been identified as inhibitors of Src kinase. researchgate.netresearchgate.net For instance, a series of 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile derivatives, which are structurally related to naphthalene, have been evaluated for their Src kinase inhibitory activity. researchgate.net

Below is a table summarizing the Src kinase inhibitory activity of a representative naphthalene derivative.

| Compound | Target | IC50 (µM) |

| Unsubstituted 4-phenyl analog 4a | Src Kinase | 28.1 |

| Data sourced from a study on 4-Aryl-4H-naphthopyrans derivatives. researchgate.net |

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in mitosis. nih.gov The disruption of microtubule dynamics is a validated strategy in cancer therapy. nih.gov Several naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.com These compounds often act by binding to the colchicine-binding site on β-tubulin, which leads to the destabilization of microtubules, cell cycle arrest in the G2/M phase, and subsequent apoptosis. mdpi.com

A study on 4-phenylamino-substituted naphthalene-1,2-dione derivatives revealed their activity as tubulin polymerization inhibitors. nih.gov The mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. nih.gov

The following table presents the tubulin polymerization inhibitory activities of some naphthalene derivatives.

| Compound Class | Tubulin Polymerization Inhibition |

| Millepachine and its derivatives | Inhibit tubulin polymerization in a colchicine-like manner. nih.gov |

| 4-phenylamino-substituted naphthalene-1,2-diones | Act as tubulin polymerization inhibitors. nih.gov |

| Thieno[2,3-c]pyridine Scaffold Derivatives | Inhibit tubulin polymerization by binding to the colchicine (B1669291) site. mdpi.com |

Delta-secretase, also known as asparagine endopeptidase (AEP), is a lysosomal cysteine protease implicated in the pathology of Alzheimer's disease through its cleavage of amyloid precursor protein (APP) and tau. nih.govnih.gov The inhibition of delta-secretase is being explored as a therapeutic strategy for neurodegenerative diseases. nih.govnih.gov

A high-throughput screening identified a potent and selective small molecule inhibitor of delta-secretase, referred to as "compound 11". nih.govnih.gov While this compound is not a naphthalene derivative, it notably contains a morpholine moiety. The kinetic analysis of compound 11 revealed a bi-phasic inhibition mode, suggesting a complex interaction with the enzyme that may involve allosteric modulation. nih.gov The inhibitory activity of this morpholine-containing compound suggests that other molecules with this chemical feature, such as this compound derivatives, could be investigated for similar activity.

The table below shows the inhibitory concentration (IC50) of compound 11 and a related derivative against delta-secretase.

| Compound | Target | IC50 (nM) |

| Compound 11 | Delta-secretase | ~700 |

| Compound 38 | Delta-secretase | 370 |

| Data from a study on delta-secretase inhibitors. nih.gov |

Neurokinin 1 (NK1) Receptor Binding

The Neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a target for therapeutic agents in conditions such as emesis and pain. nih.gov NK1 receptor antagonists function by competitively binding to the receptor, which blocks the downstream signaling initiated by Substance P. nih.gov Despite the extensive investigation of various chemical scaffolds for NK1 antagonism, a review of the available scientific literature did not yield specific data on the binding affinity or modulatory effects of this compound derivatives at the NK1 receptor. The endogenous ligand for the NK1 receptor is Substance P, and the receptor is a G protein-coupled receptor (GPCR) involved in pain perception and inflammation. nih.govnih.gov Currently, there is no documented evidence to suggest that the NK1 receptor is a primary target for this particular class of naphthalen-1-amine compounds.

Histamine (B1213489) H3 Receptor Ligand Properties

The most significant and well-documented molecular target for derivatives based on the naphthalene scaffold is the histamine H3 receptor (H3R). nih.gov The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system, making it a promising target for cognitive and neurological disorders. mdpi.com

A series of 1- and 2-naphthyloxy derivatives have been synthesized and shown to possess high affinity for the H3 receptor, with many compounds exhibiting Ki values under 100 nM. nih.gov The structure-activity relationship (SAR) studies indicate that the nature of the amine moiety and the length of the alkyl chain connecting it to the naphthyloxy core are critical for high affinity. For example, replacing a piperidine (B6355638) ring with an azepane ring and optimizing the alkyl chain length can lead to highly potent ligands. nih.gov One of the most potent compounds from this series, 1-(5-(naphthalen-1-yloxy)pentyl)azepane, demonstrated a Ki value of 21.9 nM for the H3 receptor and was confirmed to act as an antagonist in functional assays. nih.gov

| Compound | H3R Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| 1-(5-(naphthalen-1-yloxy)pentyl)azepane | 21.9 | Antagonist (cAMP assay IC50 = 312 nM) |

| 1-(5-(Naphthalen-1-yloxy)pentyl)piperidine | 53.9 | Not specified |

| 1-(6-(naphthalen-1-yloxy)hexyl)azepane | Data not available | Antagonist |

These findings confirm that the naphthyloxy scaffold, which is structurally related to this compound, is a crucial element for achieving high-affinity binding to the H3 receptor. nih.govnih.gov

mGlu2 Receptor Negative Allosteric Modulation

Metabotropic glutamate (B1630785) receptor 2 (mGlu2) is a Group II mGlu receptor that plays a role in modulating excitatory neurotransmission. Negative allosteric modulators (NAMs) of mGlu2 are of interest for their potential antidepressant effects, which are thought to arise from enhancing glutamate transmission in the prefrontal cortex. nih.govnih.gov These modulators bind to a site on the receptor distinct from the orthosteric site where glutamate binds. researchgate.net A thorough review of the scientific literature did not reveal any studies that have investigated or identified activity for this compound or its direct derivatives as mGlu2 negative allosteric modulators. The research on mGlu2 NAMs has focused on different chemical scaffolds, and there is currently no evidence to link the naphthalen-1-amine series to this specific molecular mechanism. nih.govnih.gov

Other Identified Molecular Target Modulations (e.g., PI3K, 5-HT receptors)

Beyond the primary targets discussed, novel compounds are often screened for activity at a wider range of molecular targets to identify polypharmacological effects or potential off-target interactions. Serotonin (5-HT) receptors, a large family of neurotransmitter receptors, are frequently implicated in the modulation of various physiological and pathological processes, including pain. nih.gov However, based on the available literature, there is no specific data documenting significant interactions of this compound derivatives with phosphoinositide 3-kinases (PI3K) or a broad spectrum of 5-HT receptor subtypes. The primary and most potent activity identified for structurally related naphthalene derivatives is centered on the histamine H3 receptor. nih.govresearchgate.net Any potential multitarget activity involving 5-HT receptors or PI3K for this specific chemical series has not been established in the reviewed research.

Biological Activities and Preclinical Efficacy of 4 2 Morpholinoethoxy Naphthalen 1 Amine and Its Analogs

Antimicrobial Activity Studies

The rise of drug-resistant pathogens necessitates the continuous search for new antimicrobial agents. Derivatives of naphthalen-1-amine have been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi.

Analogs of naphthalen-1-amine have demonstrated notable intrinsic antibacterial properties. A series of naphthyl-substituted polyamine conjugates, for instance, exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). Longer-chain variants featuring 1-naphthyl capping groups were particularly effective, showing pronounced antimicrobial effects.

Certain naphthyl–polyamine conjugates were found to be equipotent against multiple microbial strains. For example, one analog demonstrated a Minimum Inhibitory Concentration (MIC) of 0.29 µM against both MRSA and Acinetobacter baumannii. Another analog was a potent growth inhibitor of S. aureus (MIC 3.125 µM) and MRSA (MIC ≤ 0.25 µM). These findings underscore the potential of the 1-naphthyl group in designing effective antibacterial compounds.

The antifungal potential of naphthalen-1-amine derivatives has been explored against a range of human and plant pathogens. Studies have shown that specific structural modifications to the naphthalen-1-amine backbone can yield significant fungicidal or fungistatic activity.

N-(pyridinylmethyl)naphthalen-1-amines have shown moderate activity against several human opportunistic pathogenic fungi, including yeasts, hialohyphomycetes, and dermatophytes, with MIC values typically in the range of 25–32 μg/mL. The position of the nitrogen atom within the pyridine (B92270) ring was found to influence the antifungal efficacy. For example, an analog featuring a pyridine ring with the nitrogen in the β-position showed moderate activity, particularly against Trichophyton rubrum.

Furthermore, naphthyl–polyamine conjugates have also displayed potent activity against the fungus Cryptococcus neoformans, with MIC values as low as ≤ 0.29 µM. In other studies, 1-aminonaphthalene-2-carbonitrile analogs, which share the core 1-aminonaphthalene structure, were evaluated against phytopathogenic fungi. The highest activity was observed in compounds with only a short alkyl group (such as CH3 or C2H5) on the naphthalene (B1677914) system, which yielded EC50 values as low as 1.1 mg/L against fungi like Fusarium culmorum and Botrytis cinerea.

Antiviral Activity Research (e.g., HCV Replication Suppression)

The structural framework of naphthalene has been utilized in the design of inhibitors for various viral targets. While direct studies on 4-(2-Morpholinoethoxy)naphthalen-1-amine for Hepatitis C Virus (HCV) are limited, research into its analogs and related naphthalene-containing structures has revealed promising antiviral activity against several viruses, including HCV, influenza, and SARS-CoV-2.

In the search for HCV inhibitors, a series of compounds with an imidazo[1,2-α] nih.govnih.govnaphthyridine scaffold, a related heterocyclic system to naphthalene, were designed and synthesized. researchgate.net Several of these compounds exhibited significant anti-HCV activity in cell culture systems, with some analogs showing half-maximal effective concentration (EC50) values ranging from 0.017 to 0.159 µM. researchgate.net Further investigation revealed that these agents act by targeting the viral entry process, a different mechanism from other known inhibitors. nih.gov

Other research has focused on different viral pathogens. A series of 2-aminonaphthalene derivatives were synthesized and evaluated against the influenza A virus. One compound, in particular, demonstrated better in vitro antiviral activity than the reference drug ribavirin (B1680618) and was active against three different influenza subtypes. nih.gov The mechanism of action was found to involve the inhibition of viral NP and M proteins, thereby reducing viral replication. nih.gov More recently, naphthalen-1-ylethanamine-containing small molecules were developed as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, with some compounds showing more potent inhibitory activity than the lead compound. nih.gov

Anti-inflammatory and Antinociceptive Investigations

Chronic inflammation and pain are complex pathological states that represent significant targets for therapeutic intervention. Naphthalene derivatives have been investigated for their potential to modulate inflammatory pathways and alleviate pain in preclinical models.

The anti-inflammatory properties of synthetic naphthalene derivatives have been demonstrated in cellular models of inflammation. One study investigated the effects of 18 different naphthalene derivatives on the activation of neutrophils, which are key cells in the inflammatory response. researchgate.net The release of granule enzymes, such as lysozyme (B549824), is a hallmark of neutrophil activation. One compound, N,N-bis(2-hydroxy-1-naphthylmethyl)methylamine, showed moderate inhibitory activity on neutrophils. researchgate.net Another analog, 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC), demonstrated the highest potency in inhibiting lysozyme release from stimulated rat neutrophils. researchgate.net

In other cellular models, 1,4-naphthoquinone (B94277) derivatives, which contain a naphthalene core, were shown to inhibit the formation of macropores in macrophage RAW 264.7 cells. explorationpub.com This process is associated with inflammation, and the compounds demonstrated a significant, dose-dependent reduction of inflammatory markers. For instance, compound U-548 reduced dye inflow, an indicator of pore formation, by up to 44.2%. explorationpub.com

The potential of naphthalene analogs to reduce pain has been evaluated in various in vivo models of nociception. These studies assess a compound's ability to reduce behavioral responses to painful stimuli.

The antinociceptive activity of pyrrolidinylnaphthalene derivatives was investigated using the hot plate test in mice, which measures the response to thermal pain. All tested compounds showed interesting antinociceptive activity, with one analog being six-fold more potent than morphine. nih.gov

In another study, the analgesic-like activity of 1,4-naphthoquinone derivatives was assessed using the acetic acid-induced writhing test, a model of visceral chemical pain. One compound, U-548, significantly reduced the number of writhings at all tested dosages, with a reduction of up to 88.1% compared to the control group. explorationpub.com This indicates a potent anti-hyperalgesic effect in a chemically-induced pain model. explorationpub.com

Structure Activity Relationship Sar and Structural Determinants of Biological Activity for 4 2 Morpholinoethoxy Naphthalen 1 Amine Derivatives

General Principles of SAR in Naphthalene-Morpholine Compounds

The combination of a naphthalene (B1677914) scaffold with a morpholine (B109124) moiety is a well-established strategy in drug design, particularly for targeting kinases. The naphthalene group, a bicyclic aromatic system, offers a large, rigid, and lipophilic surface that can engage in significant van der Waals and π-stacking interactions within the hydrophobic regions of ATP-binding sites in kinases. nih.govresearchgate.net Its extended aromatic system is also amenable to a variety of substitutions, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and selectivity. nih.gov

The morpholine ring is considered a "privileged" structure in medicinal chemistry. nih.gov Its inclusion in a molecule can confer several advantageous properties. The nitrogen atom is weakly basic, which can be crucial for forming key hydrogen bonds or salt bridges with amino acid residues in a target protein. nih.gov The oxygen atom can also act as a hydrogen bond acceptor. nih.gov Furthermore, the morpholine ring often improves the physicochemical properties of a compound, such as aqueous solubility and metabolic stability, which are critical for developing viable drug candidates. nih.govnih.gov When combined, the naphthalene and morpholine moieties create a powerful pharmacophore with the potential for high-affinity binding to a range of biological targets.

Influence of Naphthalene Moiety Modifications on Potency and Selectivity

Modifications to the naphthalene ring of 4-(2-Morpholinoethoxy)naphthalen-1-amine derivatives have a profound impact on their biological activity. The position of substitution on the naphthalene core is critical. For instance, in the p38α MAP kinase inhibitor series, the 4-position of the naphthalene ring was identified as the optimal attachment point for the ethoxy-morpholine side chain, directing it into the ATP-binding domain. nih.govresearchgate.net

Replacing the naphthalene moiety with a smaller aromatic system, such as a benzene (B151609) ring, has been shown to abolish inhibitory effects on certain biological targets, highlighting the importance of the extended aromatic system for potent activity. frontiersin.orgpolyu.edu.hk This suggests that the larger surface area of the naphthalene ring is essential for establishing the necessary hydrophobic and π-stacking interactions within the target's binding pocket.

Furthermore, the introduction of various substituents onto the naphthalene ring can modulate potency and selectivity. Studies on other naphthalene-containing compounds have demonstrated that the addition of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the aromatic system, thereby influencing binding affinity. researchgate.net For example, in a series of naphthalene-substituted triazole spirodienones, modifications to the aromatic rings had a significant effect on their anticancer activity. nih.gov The specific substitution pattern can be tailored to exploit unique features of a particular target's binding site, leading to enhanced selectivity for the desired biological target over off-target proteins.

| Modification to Naphthalene Moiety | Effect on Biological Activity | Reference |

| Replacement with Benzene Ring | Abolished inhibitory effects on equilibrative nucleoside transporters (ENTs) | frontiersin.orgpolyu.edu.hk |

| Substitution at the 4-position | Optimal for directing side chain into the ATP-binding site of p38α MAP kinase | nih.govresearchgate.net |

| Introduction of various substituents | Can significantly alter potency and selectivity by modifying electronic and steric properties | researchgate.netnih.gov |

Role of the Ethoxy Linker in Ligand-Target Recognition

The ethoxy linker, which connects the naphthalene core to the morpholine ring, is not merely a passive spacer. Its length, flexibility, and chemical nature are critical for correctly positioning the morpholine moiety for optimal interaction with the target protein. nih.govresearchgate.net In the context of the p38α MAP kinase inhibitor BIRB 796, which contains the 4-(2-Morpholinoethoxy)naphthalen-1-yl core, this linker plays a crucial role in directing the morpholine group into the ATP-binding domain. nih.govresearchgate.net

Studies on other classes of compounds have further elucidated the importance of the linker. For instance, in a series of novel quinoline (B57606) derivatives designed as cholinesterase inhibitors, the length of the carbon linker between the core and the morpholine ring was found to be a key determinant of inhibitory potency. mdpi.com A 2-methylene linker was found to be optimal for inhibition of acetylcholinesterase (AChE) compared to longer linkers. mdpi.com This highlights that a precise distance and orientation between the core scaffold and the terminal morpholine are necessary for effective ligand-target recognition. The flexibility of the ethoxy linker allows the morpholine ring to adopt the most favorable conformation for binding, while its length ensures that it can reach and interact with key residues in the binding pocket.

| Linker Modification | Observed Effect | Compound Series | Reference |

| 2-methylene linker | Optimal for AChE inhibition | Quinoline-morpholine derivatives | mdpi.com |

| 3- or 4-methylene linker | Reduced AChE inhibition | Quinoline-morpholine derivatives | mdpi.com |

| Ethoxy linker | Directs morpholine into ATP-binding site | p38α MAP kinase inhibitors | nih.govresearchgate.net |

Impact of Morpholine Ring Substitutions and Conformation on Activity

The morpholine ring itself is a key pharmacophoric element, and its substitutions and conformation can significantly influence biological activity. In many cases, the unsubstituted morpholine ring is optimal for providing a balance of hydrogen bonding capacity and favorable physicochemical properties. nih.govresearchgate.net The oxygen atom of the morpholine ring can form a crucial hydrogen bond with backbone amides of the target protein, such as with Met109 in p38α MAP kinase, which enhances binding affinity. researchgate.net

Replacing the morpholine ring with other cyclic amines or acyclic analogs can lead to a decrease in activity. For example, in the development of PI3K inhibitors based on the ZSTK474 scaffold, replacing the morpholine group with ethanolamine (B43304) or diethanolamine (B148213) analogs resulted in altered isoform selectivity, indicating the specific structural features of the morpholine ring are important for target recognition. nih.gov The chair-like conformation of the morpholine ring is generally the most stable, and this pre-organization can reduce the entropic penalty of binding to the target protein. nih.gov The flexible nature of the ring allows for some conformational adaptation to the binding site. nih.gov Substitutions on the morpholine ring can introduce steric hindrance or alter the basicity of the nitrogen atom, which can be either detrimental or beneficial depending on the specific interactions required for binding to the biological target.

| Morpholine Ring Modification | Impact on Activity | Target/Compound Series | Reference |

| Replacement with ethanolamine | Altered PI3K isoform selectivity | ZSTK474 analogs | nih.gov |

| Replacement with diethanolamine | Altered PI3K isoform selectivity | ZSTK474 analogs | nih.gov |

| Unsubstituted Morpholine | Forms key hydrogen bond with Met109 | p38α MAP kinase | researchgate.net |

Identification of Key Pharmacophoric Elements for Specific Biological Targets

Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives targeting kinases, several key pharmacophoric elements have been identified. These typically include:

A large hydrophobic region: Provided by the naphthalene ring, which occupies a hydrophobic pocket in the kinase ATP-binding site. nih.govresearchgate.net

A hydrogen bond acceptor: The oxygen atom of the morpholine ring is a critical hydrogen bond acceptor. researchgate.net

A hydrogen bond donor/acceptor or basic center: The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, forming interactions with key residues. nih.gov

A specific spatial arrangement: The ethoxy linker ensures the correct distance and orientation between the hydrophobic naphthalene core and the hydrogen-bonding morpholine moiety. nih.govresearchgate.net

For inhibitors of the PI3K/Akt/mTOR pathway, pharmacophore models often feature multiple hydrogen bond acceptors and donors, as well as hydrophobic and aromatic features. researchgate.net The this compound scaffold fits well within this model, with the naphthalene providing the hydrophobic/aromatic component and the morpholine providing the key hydrogen bonding interactions. The precise geometry of these features is crucial for potent and selective inhibition of specific kinases within this pathway.

Comparative SAR Analysis with Related Morpholine-Containing Therapeutics

The this compound scaffold can be compared to other morpholine-containing therapeutics to understand broader SAR trends. Many approved and investigational drugs incorporate a morpholine ring to enhance potency and improve pharmacokinetic properties. nih.govresearchgate.net

For example, in the class of PI3K inhibitors, compounds like ZSTK474 feature morpholine groups that are essential for their activity. nih.gov SAR studies on ZSTK474 and its analogs have shown that replacement of the morpholine ring can drastically alter potency and selectivity across the different PI3K isoforms. nih.gov This underscores the specific and optimized interactions that the morpholine ring makes within the PI3K active site, a principle that also applies to this compound derivatives targeting this pathway.

Another example is Gefitinib, an EGFR kinase inhibitor, which features a morpholine-containing side chain. While the core scaffold is different (a quinazoline), the morpholine moiety serves a similar purpose of enhancing solubility and providing a key interaction point within the kinase binding site. Comparing the SAR of these different scaffolds reveals common principles: the morpholine often occupies a solvent-exposed region of the ATP-binding site where its hydrogen bonding capacity and hydrophilic nature are advantageous. The core scaffold (naphthalene, quinazoline (B50416), etc.) is responsible for the primary hydrophobic and aromatic interactions that determine potency and selectivity. This comparative analysis reinforces the utility of the morpholine ring as a valuable component in the design of kinase inhibitors and other therapeutics.

Computational Chemistry and Molecular Modeling Studies of 4 2 Morpholinoethoxy Naphthalen 1 Amine Analogs

Ligand-Target Binding Conformation Predictions and Analysis

Detailed predictions and analyses of the binding conformations of 4-(2-Morpholinoethoxy)naphthalen-1-amine analogs with specific biological targets are not available in the reviewed literature. Such studies would typically involve computational methods to determine the most stable and energetically favorable poses of these ligands within the active site of a protein, providing insights into the key molecular interactions driving binding affinity.

Molecular Docking Simulations for Interaction Characterization

Specific molecular docking studies characterizing the interactions of this compound analogs with protein targets have not been reported. This type of research would provide valuable information on binding energies and the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds, which are crucial for understanding the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

No QSAR models specifically developed for a series of this compound analogs could be found. QSAR studies are essential for correlating the physicochemical properties of these compounds with their biological activities, thereby guiding the design of more potent analogs.

Density Functional Theory (DFT) Studies for Electronic Structure Insights

While DFT is a common method for studying the electronic properties of molecules, specific DFT studies on this compound to gain insights into its electronic structure, reactivity, and molecular orbitals have not been published.

Virtual Screening and Lead Optimization Approaches

There are no documented virtual screening campaigns that have specifically sought to identify or optimize lead compounds based on the this compound scaffold. Such studies would be instrumental in discovering novel and more effective derivatives.

Rational Drug Design Approaches Aided by Computational Techniques

Reports on rational drug design strategies that have utilized computational techniques to design or improve analogs of this compound are absent from the current body of scientific literature.

Analytical Chemistry Methodologies for Research and Characterization of 4 2 Morpholinoethoxy Naphthalen 1 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(2-morpholinoethoxy)naphthalen-1-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) analysis identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is predicted to show distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the protons of the ethoxy bridge, the protons on the morpholine (B109124) ring, and the amine protons. ontosight.ai The aromatic protons of the naphthalene ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. ontosight.ai The protons on the carbons adjacent to the nitrogen of the amine group generally appear deshielded, around 2.3-3.0 ppm. libretexts.org The amine (N-H) protons themselves can appear over a broad range (0.5-5.0 ppm) and may be broadened due to hydrogen bonding. libretexts.org

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom. Aromatic carbons of the naphthalene ring typically resonate in the 100-150 ppm range. pressbooks.pub Carbons directly attached to the electronegative nitrogen atom of the amine and the oxygen atom of the ether and morpholine groups are expected to appear in the 40-70 ppm region. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Naphthalene Aromatic CH | 7.0 - 8.5 | 105 - 135 |

| Naphthalene Quaternary C | - | 120 - 150 |

| Amine NH₂ | 4.0 - 5.5 (broad) | - |

| Ethoxy -OCH₂- | 4.2 - 4.5 | 65 - 70 |

| Ethoxy -CH₂N- | 3.0 - 3.3 | 55 - 60 |

| Morpholine -CH₂N- | 2.6 - 2.9 | 53 - 57 |

| Morpholine -CH₂O- | 3.7 - 4.0 | 66 - 69 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected absorption bands include:

N-H Stretching: As a primary aromatic amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations. libretexts.orgwpmucdn.comorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and morpholine groups are observed just below 3000 cm⁻¹. wpmucdn.com

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is found in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C=C Stretching: Aromatic C=C stretching vibrations from the naphthalene ring appear in the 1400-1600 cm⁻¹ region. wpmucdn.com

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is typically strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-O Stretching: Strong absorptions corresponding to the aryl-alkyl ether and the aliphatic ether in the morpholine ring are expected in the 1000-1250 cm⁻¹ region. youtube.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Aromatic Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethoxy & Morpholine | 2850 - 2960 |

| N-H Bend | Primary Amine | 1580 - 1650 |

| Aromatic C=C Stretch | Naphthalene Ring | 1400 - 1600 |

| Aromatic C-N Stretch | Aryl Amine | 1250 - 1335 |

| C-O Stretch | Ether | 1000 - 1250 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (molecular formula C₁₆H₂₀N₂O₂), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (272.34 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula.

The molecule is expected to fragment in predictable ways upon ionization. chemguide.co.uklibretexts.org Common fragmentation pathways would likely involve cleavage of the ether bond or the bonds adjacent to the nitrogen atoms. nih.gov The morpholine ring itself can undergo characteristic fragmentation. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing mixtures, separating components before they enter the mass spectrometer. oup.com Tandem mass spectrometry (MS/MS) can be employed to further fragment specific ions, providing more detailed structural insights. core.ac.uk

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₂₀N₂O₂ |

| Molecular Weight | 272.34 g/mol |

| Predicted Molecular Ion (M⁺) | m/z 272 |

| Predicted Major Fragment 1 | m/z 186 (Loss of morpholinoethyl group) |

| Predicted Major Fragment 2 | m/z 158 (Naphthalene-amine fragment) |

| Predicted Major Fragment 3 | m/z 100 (Morpholinoethyl cation) |

| Predicted Major Fragment 4 | m/z 86 (Morpholine fragment) |

Chromatographic Separation and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity. researchgate.netrdd.edu.iq

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and a phosphate (B84403) buffer, is used to elute the compound. researchgate.netrdd.edu.iqresearchgate.net The strong UV absorbance of the naphthalene ring system allows for sensitive detection using a UV detector. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The method must be validated for characteristics such as linearity, accuracy, and precision to ensure reliable results. europa.eu

Table 4: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25 - 40 °C |

General liquid chromatography, often referred to as column chromatography, is a fundamental technique used for the purification of compounds, typically after synthesis. For this compound, column chromatography would be employed to separate the desired product from starting materials, by-products, and other impurities on a larger scale than HPLC.

The process involves a stationary phase, commonly silica (B1680970) gel, packed into a glass column. The crude reaction mixture is loaded onto the column, and a mobile phase, which is a solvent or a mixture of solvents (e.g., a gradient of ethyl acetate (B1210297) in hexane), is passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. Fractions are collected and analyzed (often by Thin-Layer Chromatography) to isolate the pure compound.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a molecule like this compound, GC analysis can be challenging due to the presence of the primary amine and tertiary morpholine nitrogen atoms, which can cause peak tailing and adsorption on standard GC columns.

Research Findings: The analysis of aromatic amines by GC often requires specific conditions to achieve good peak shape and reproducibility. nih.gov The basic nature of the amine can lead to interactions with acidic sites on the column's stationary phase or support material. ojp.gov To mitigate these effects, a base-deactivated column or derivatization of the amine group is typically employed. Derivatization, for instance through acylation, converts the polar amine into a less polar and more volatile amide, leading to improved chromatographic performance. A gas chromatography-mass spectrometry (GC-MS) setup would be ideal, providing both retention time data for identification and mass spectral data for structural confirmation.

Below are typical parameters that could be established for a GC-MS method for this compound.

Table 1: Illustrative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Ion Chromatography (IC)

Ion Chromatography is a versatile technique particularly suited for the analysis of ionic and polar molecules. As amines are weak bases, they can be readily protonated and analyzed as cations using cation-exchange chromatography. thermofisher.com This makes IC an excellent method for determining the purity of this compound and quantifying it in various matrices, especially in the presence of non-ionic components. thermofisher.comgoogle.com

Research Findings: The method would involve dissolving the compound in a suitable acidic eluent to ensure the amine and morpholine groups are protonated. The separation is achieved on a cation-exchange column, where the protonated analyte is retained and then eluted by a stronger ionic mobile phase, such as a methanesulfonic acid solution. researchgate.net Suppressed conductivity detection is typically used, which reduces the background conductivity of the eluent to provide a sensitive and stable signal for the analyte.

Table 2: Representative Ion Chromatography Method Parameters

| Parameter | Condition |

|---|---|

| Column | Cation-exchange column (e.g., IonPac CS18 or equivalent) |

| Eluent | 30 mM Methanesulfonic acid |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 10 µL |

| Detection | Suppressed Conductivity |

| Temperature | 30 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method for qualitative analysis, commonly used to assess the purity of a compound, monitor reaction progress, and determine appropriate conditions for column chromatography. analyticaltoxicology.comaga-analytical.com.pl

Research Findings: For this compound, TLC analysis would typically be performed on a silica gel plate. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate or methanol) would be used to achieve separation. The naphthalene ring system in the molecule is a strong chromophore, allowing for easy visualization of the spot under UV light (typically at 254 nm). udel.edu The retention factor (Rf) value is calculated to characterize the compound's mobility in a specific solvent system. Multiple spots would indicate the presence of impurities.

Table 3: Example TLC System for Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Ethyl Acetate / Methanol / Triethylamine (80:15:5 v/v/v) |

| Visualization | UV light at 254 nm |

| Expected Result | A single spot, indicating a pure compound, with an estimated Rf of 0.4-0.5 |

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency and resolution, making it a valuable tool for the purity and impurity profiling of pharmaceutical compounds. nih.gov The technique separates ions based on their electrophoretic mobility in an electric field.

Research Findings: In a Capillary Zone Electrophoresis (CZE) mode, this compound would be analyzed as a cation. The analysis would be conducted in a fused-silica capillary filled with a background electrolyte (BGE) at a low pH (e.g., a phosphate buffer at pH 2.5). At this pH, the primary amine and morpholine nitrogen are protonated, giving the molecule a positive charge. When a voltage is applied, the cation migrates toward the cathode. Detection is typically achieved using a UV detector set at a wavelength where the naphthalene moiety exhibits strong absorbance. The high efficiency of CE allows for the separation of the main compound from closely related impurities. mdpi.com

Table 4: Potential Capillary Electrophoresis Method Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 µm ID, 60 cm total length |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 230 nm |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the chemical formula of a synthesized compound. It precisely measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula.

Research Findings: The molecular formula for this compound is C₁₆H₂₀N₂O₂. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Table 5: Elemental Composition of this compound

| Element | Molecular Formula | Molecular Weight | Calculated (%) | Found (%) |

|---|---|---|---|---|

| Carbon (C) | C₁₆H₂₀N₂O₂ | 284.35 | 67.58 | Data not available in cited literature |

| Hydrogen (H) | 7.09 | |||

| Nitrogen (N) | 9.85 | |||

| Oxygen (O) | 15.48 |

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can elucidate its precise molecular structure, including bond lengths, bond angles, and conformational details. mdpi.com For bulk material, Powder X-ray Diffraction (PXRD) is used to identify the crystalline phase, assess its purity, and characterize its polymorphic form. researchgate.net

Research Findings: An XRD study would provide unequivocal proof of the compound's structure and stereochemistry. The resulting crystallographic data is a unique fingerprint of the solid-state form. PXRD is particularly crucial in pharmaceutical development to identify and control polymorphism, as different crystal forms of a drug can have different physical properties. While specific experimental data for this compound is not publicly available, a crystallographic study would determine the parameters listed in the table below. nih.gov

Table 6: Crystallographic Data to be Determined by XRD Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Volume (V) | Volume of the unit cell |

| Density (calculated) | Density of the crystal |

| R-factor | Indicator of the quality of the structural model fit to the data |

Medicinal Chemistry and Drug Discovery Applications of the 4 2 Morpholinoethoxy Naphthalen 1 Amine Scaffold

Design Principles for Novel Therapeutics Incorporating Naphthalene-Morpholine Motif

The design of new drugs based on the 4-(2-morpholinoethoxy)naphthalen-1-amine scaffold leverages the distinct properties of its constituent parts. The naphthalene (B1677914) ring system serves as a versatile, rigid anchor that can be strategically substituted to explore chemical space and achieve specific interactions with a target protein. Its planar structure is well-suited for insertion into hydrophobic pockets or for participating in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The morpholine (B109124) ring, on the other hand, introduces polarity and is recognized as a "privileged structure" in medicinal chemistry. sci-hub.se Its oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its receptor. researchgate.net Furthermore, the morpholine moiety often improves a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for drug-like characteristics. researchgate.netmdpi.com The flexible ethoxy linker connecting these two motifs allows for optimal positioning of the morpholine group within a binding site to maximize interactions, without imposing excessive conformational rigidity on the entire molecule. The primary amine at the 1-position of the naphthalene core provides another key interaction point, capable of acting as a hydrogen bond donor, and serves as a synthetic handle for further structural elaboration.

Strategies for Enhancing Biological Potency and Target Selectivity

Once a lead compound incorporating the naphthalene-morpholine motif is identified, medicinal chemistry efforts focus on systematically modifying its structure to enhance biological activity and selectivity against the intended target. Structure-activity relationship (SAR) studies are central to this optimization process. sci-hub.se

Key strategies include:

Substitution on the Naphthalene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the aromatic rings can significantly impact potency and selectivity. These groups can modulate the electronic properties of the ring system, influence binding interactions through steric or electronic effects, and block potential sites of metabolism. e3s-conferences.org For instance, electron-withdrawing groups might be necessary for activity against certain targets.

Modification of the Linker: The length and nature of the linker between the naphthalene and morpholine moieties are critical. Studies on analogous systems, such as morpholine-bearing quinoline (B57606) derivatives, have shown that varying the length of the carbon chain can dramatically affect inhibitory potency against enzymes like cholinesterases. mdpi.com Shortening or lengthening the ethoxy linker could optimize the orientation of the morpholine ring in the target's binding pocket.

Alterations to the Morpholine Ring: While the morpholine itself is often beneficial, introducing substituents or using conformationally restricted analogs can lead to substantial gains in selectivity. For example, replacing a simple morpholine with a sterically demanding bridged morpholine in a series of pyrazolopyrimidine inhibitors led to dramatic improvements in selectivity for the mTOR kinase over the closely related PI3Kα. researchgate.netscilit.com This strategy exploits subtle differences in the amino acid composition of the target binding sites. scilit.com

Table 1: Structure-Activity Relationship (SAR) Insights for Naphthalene-Morpholine Type Scaffolds

| Structural Modification | Observation | Potential Impact on this compound Scaffold | Reference(s) |

|---|---|---|---|

| Linker Length Variation | In quinoline-morpholine derivatives, a 2-methylene linker showed better cholinesterase inhibition than 3- or 4-methylene linkers. | Optimizing the length of the ethoxy linker could be crucial for target affinity. | mdpi.com |

| Morpholine Ring Modification | Replacing morpholine with bridged or chiral morpholines greatly enhanced mTOR selectivity over PI3K. | Introducing steric bulk or conformational constraints on the morpholine ring could improve selectivity for specific targets. | researchgate.netscilit.com |

| Aromatic Ring Substitution | In quinazoline (B50416) derivatives, trifluoromethoxy and methoxy (B1213986) substitutions were crucial for activity. | Adding electron-withdrawing or -donating groups to the naphthalene core can fine-tune binding and potency. | e3s-conferences.org |

| Bioisosteric Replacement | Replacing a functional group with a morpholine moiety can improve brain exposure and binding interactions. | The inherent morpholine group is a key pharmacophore that could be further optimized. | mdpi.com |

Modulation of Pharmacokinetic and Pharmacodynamic Properties through Structural Modifications

A key advantage of the naphthalene-morpholine motif is the ability to tune its pharmacokinetic (PK) and pharmacodynamic (PD) properties through rational structural modifications. The goal is to achieve a profile suitable for therapeutic use, including good oral absorption, appropriate distribution, a desirable duration of action, and a clear route of elimination.

The naphthalene core is lipophilic and subject to metabolic transformation, primarily by cytochrome P450 (CYP) enzymes, which often generate hydroxylated metabolites like 1-naphthol (B170400) and 2-naphthol. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net These metabolites can then be further conjugated and excreted. researchgate.net While this provides a clearance mechanism, rapid metabolism can lead to a short half-life. Medicinal chemists can address this by introducing substituents, such as fluorine atoms, at positions susceptible to metabolic attack, a common strategy to block metabolism and prolong the compound's duration of action.

Development of Preclinical Candidates for Specific Disease Areas

The structural features of the this compound scaffold make it a promising starting point for developing drug candidates across various therapeutic areas. The naphthalene scaffold itself has been incorporated into drugs for a wide range of conditions, including cancer, inflammation, hypertension, and infectious diseases. ijpsjournal.com Similarly, the morpholine ring is a component of numerous approved drugs, including antibiotics (Linezolid), anticancer agents, and antifungals. e3s-conferences.orgresearchgate.net

Potential disease areas for derivatives of this scaffold include:

Oncology: The morpholine moiety is a key feature in many kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. mdpi.comresearchgate.net Derivatives of the naphthalene-morpholine scaffold could be designed as potent and selective inhibitors of kinases implicated in cancer cell growth and survival.

Infectious Diseases: Both naphthalene and morpholine derivatives have been explored as antimicrobial agents. e3s-conferences.orgijpsjournal.com The scaffold could be used to develop new antibiotics or antifungals, potentially acting on novel targets to overcome existing drug resistance.

Central Nervous System (CNS) Disorders: The ability to modulate physicochemical properties is crucial for designing drugs that can cross the blood-brain barrier. The balanced lipophilicity of the naphthalene-morpholine scaffold could be exploited to develop agents for CNS targets, such as those involved in neurodegenerative diseases or psychiatric disorders.

A relevant example is the preclinical and clinical development of APD791, a highly selective 5-HT2A receptor inverse agonist for treating arterial thrombosis. nih.gov This molecule contains a phenyl ring (instead of naphthalene) with a morpholinoethoxy side chain. The extensive optimization of its structure to achieve high potency, selectivity, and good oral pharmacokinetics demonstrates a successful application of the core principles that would guide the development of naphthalene-morpholine derivatives. nih.gov

Table 2: Examples of Preclinical/Clinical Candidates with Related Structural Motifs

| Compound/Series | Biological Target | Investigated Disease Area | Key Structural Motif(s) | Reference(s) |

|---|---|---|---|---|

| APD791 | 5-HT2A Receptor (Inverse Agonist) | Arterial Thrombosis | Phenyl, Pyrazole, Morpholinoethoxy | nih.gov |

| Pyrazolopyrimidine Derivatives | mTOR Kinase | Cancer | Pyrazolopyrimidine, Morpholine (including bridged analogs) | researchgate.netscilit.com |

| Tetrahydroquinoline (THQ) Derivatives | mTOR Kinase | Cancer | Tetrahydroquinoline, Morpholine | mdpi.com |

| Naphthalene-based Quinoxalines | CNS Receptors | Anxiety, Sedation | Naphthalene, Quinoxaline | orientjchem.org |

| Naphthylimide Derivatives | DNA Intercalation, Topoisomerase II | Cancer, Fungal Infections | Naphthylimide | mdpi.com |

Future Directions and Emerging Therapeutic Areas for Naphthalene-Morpholine Derivatives

The versatility of the this compound scaffold suggests significant potential for future drug discovery efforts. The continuous demand for novel therapeutics with improved efficacy and safety profiles will likely drive further exploration and functionalization of this molecular framework. e3s-conferences.org

Future research directions could include:

Targeting Novel Protein Classes: Beyond traditional targets like kinases and GPCRs, this scaffold could be adapted to inhibit other enzyme families or to modulate protein-protein interactions. The combination of a planar aromatic system and a flexible, polar side chain provides a good starting point for docking against a variety of binding sites.

Development of Covalent Inhibitors: The primary amine on the naphthalene ring or other positions on the scaffold could be functionalized with a reactive "warhead" to enable the development of targeted covalent inhibitors. This approach can lead to compounds with increased potency and a longer duration of action.

Application in Advanced Drug Modalities: The scaffold could be incorporated into more complex therapeutic constructs, such as Proteolysis Targeting Chimeras (PROTACs), where it would serve as the ligand for binding to a target protein of interest.

Emerging Therapeutic Areas: The scaffold's properties may be well-suited for addressing challenging diseases. This includes developing novel agents against drug-resistant bacterial or fungal pathogens ijpsjournal.com, or creating new treatments for neurodegenerative conditions like Alzheimer's or Parkinson's disease, where naphthalene derivatives have shown some potential.

常见问题

Basic: What are the common synthetic routes for preparing 4-(2-Morpholinoethoxy)naphthalen-1-amine, and what critical parameters influence reaction yields?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example, the morpholinoethoxy group is introduced via alkylation of a hydroxylated naphthalene intermediate with 2-chloroethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF). Subsequent amination at the 1-position may employ Buchwald-Hartwig coupling or reductive amination, depending on the precursor . Critical parameters include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature control : Alkylation reactions often require 60–80°C for optimal yield.

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .

Purification via column chromatography or recrystallization is essential to isolate high-purity products.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- N-H stretching (amine) at ~3300–3500 cm⁻¹.

- C-O-C (ether) absorption at ~1100–1250 cm⁻¹ .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Advanced: How does the morpholinoethoxy group influence pharmacokinetic properties and target binding in kinase inhibition studies?

Answer:

The morpholinoethoxy moiety enhances:

- Solubility : The morpholine ring improves aqueous solubility via hydrogen bonding with water .

- Bioavailability : The ethoxy linker increases metabolic stability by reducing first-pass oxidation .

- Target interaction : In BIRB796 (a p38 MAPK inhibitor), the morpholinoethoxy group occupies hydrophobic pockets near the ATP-binding site, as shown in docking studies. This group’s flexibility allows adaptive binding to kinase conformers . SAR studies suggest that modifying the morpholine substituents alters potency by ~10-fold .

Advanced: What computational strategies predict interaction mechanisms between this compound and biological targets?

Answer:

- Density Functional Theory (DFT) : Models electron distribution to predict reactive sites (e.g., amine group nucleophilicity) .

- Molecular Dynamics (MD) : Simulates binding dynamics with proteins (e.g., p38 MAPK) over timeframes >100 ns to assess stability .

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity (IC₅₀) .

Validation via experimental IC₅₀ values and crystallographic data (if available) is critical .

Advanced: How do researchers resolve contradictions in biological activity data across assay conditions?

Answer:

Discrepancies may arise from:

- Protein binding : Serum albumin (e.g., BSA) can sequester the compound, reducing free concentration. Use equilibrium dialysis to quantify binding .

- Solvent effects : DMSO concentrations >1% may denature proteins. Standardize solvent content across assays .

- Cellular vs. enzymatic assays : Cell permeability differences (logP ~2.5–3.5) can lead to divergent results. Validate with parallel assays .

Advanced: What challenges exist in crystallizing derivatives for X-ray studies, and how are they addressed?

Answer:

Challenges :

- Flexibility : The ethoxy linker introduces conformational flexibility, hindering crystal packing .

- Solvate formation : Polar solvents (e.g., H₂O) may form hydrates. Use mixed solvents (hexane/EtOAc) for crystallization .

Solutions : - Cryo-crystallography : Flash-cooling at 100 K stabilizes crystals.

- SHELX refinement : Resolve disorder using twin refinement and anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。